molecular formula C7H10BrF3 B1382698 1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane CAS No. 2091636-18-7

1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane

Cat. No.: B1382698
CAS No.: 2091636-18-7
M. Wt: 231.05 g/mol
InChI Key: HMBITMZBULNKBO-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane is a versatile and high-value alkyl halide building block in synthetic organic chemistry. Its structure combines a reactive bromomethyl group with a metabolically stable trifluoromethyl group on a cyclopentane scaffold. The primary bromide serves as an excellent electrophile for nucleophilic substitution reactions (SN2), allowing for the introduction of the 1-(trifluoromethyl)cyclopentyl)methyl moiety into a target molecule. The trifluoromethyl group is a critical motif in medicinal chemistry and agrochemical research due to its ability to profoundly influence a compound's potency, metabolic stability, lipophilicity, and bioavailability. This makes the reagent particularly valuable for the synthesis of advanced intermediates intended for pharmaceutical development, where the trifluoromethyl group is a common feature in drug candidates . Furthermore, the cyclopentane ring provides a conformationally restricted core, which can be used to explore structure-activity relationships and improve target selectivity. Researchers utilize this compound in the construction of complex molecules for applications in drug discovery, material science , and as a precursor for ligands and catalysts. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(bromomethyl)-1-(trifluoromethyl)cyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrF3/c8-5-6(7(9,10)11)3-1-2-4-6/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBITMZBULNKBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Radical Trifluoromethylation Followed by Bromination

One common approach begins with a cyclopentane precursor bearing a methyl group at the 1-position. The trifluoromethyl group is introduced via radical trifluoromethylation using reagents such as Umemoto’s reagents or Togni reagents, which are known to efficiently transfer the trifluoromethyl radical to carbon-centered intermediates. This step yields 1-(trifluoromethyl)cyclopentane derivatives.

Subsequently, the methyl substituent is brominated to form the bromomethyl group. Bromination is often achieved under radical conditions using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, typically in an inert solvent like carbon tetrachloride or dichloromethane under reflux or irradiation.

This two-step sequence is summarized as:

Step Reaction Reagents/Conditions Outcome
1 Radical trifluoromethylation Umemoto’s reagent or Togni reagent, radical initiator, solvent Introduction of trifluoromethyl group at C1
2 Radical bromination of methyl group NBS, AIBN, CCl4 or DCM, reflux or light Formation of bromomethyl substituent

Direct Bromomethylation of Trifluoromethylated Cyclopentane

Alternatively, starting from 1-(trifluoromethyl)cyclopentane, direct bromomethylation can be achieved by treatment with formaldehyde and hydrobromic acid or related electrophilic bromomethylating agents under acidic conditions. This method involves the formation of a bromomethyl carbocation intermediate that reacts with the cyclopentane ring at the 1-position.

However, this method requires careful control of reaction conditions to avoid over-bromination or ring substitution at undesired positions.

Palladium-Catalyzed Functionalization (Emerging Method)

Analytical Data and Characterization

The synthesized this compound is typically characterized by:

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Notes
Radical trifluoromethylation + NBS bromination Cyclopentane with methyl group Umemoto’s or Togni reagent, NBS, AIBN Radical conditions, reflux or irradiation Moderate to high Widely used, good selectivity
Direct bromomethylation 1-(Trifluoromethyl)cyclopentane Formaldehyde, HBr or bromomethylating agent Acidic conditions Variable Requires strict control to avoid side reactions
Pd-catalyzed functionalization (experimental) Alkyl bromides or cyclopentane derivatives Pd catalyst, phosphine ligands Mild, catalytic Under development Potential for improved selectivity and yield

Research Findings and Considerations

  • The trifluoromethyl group significantly influences the reactivity of the cyclopentane ring, often enhancing the stability of intermediates during radical reactions.
  • Radical bromination using NBS is selective for benzylic or allylic positions but can be adapted for bromomethylation on cyclopentane derivatives with careful control.
  • The presence of the trifluoromethyl group increases the compound’s lipophilicity and can affect reaction kinetics, which should be considered during scale-up.
  • Purification and characterization require attention to avoid decomposition or side reactions due to the reactive bromomethyl group.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., NaOH, NH3) in polar solvents.

    Reduction: LiAlH4 in dry ether.

    Oxidation: KMnO4 in aqueous solution.

Major Products

    Substitution: Corresponding substituted cyclopentane derivatives.

    Reduction: 1-(Methyl)-1-(trifluoromethyl)cyclopentane.

    Oxidation: 1-(Carboxymethyl)-1-(trifluoromethyl)cyclopentane.

Scientific Research Applications

Chemical Properties and Reactions

1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane possesses unique structural features that confer distinct reactivity. The compound contains both bromomethyl and trifluoromethyl groups, which enhance its electrophilicity and enable it to participate in a variety of chemical reactions:

  • Substitution Reactions : The bromomethyl group can be replaced by nucleophiles such as amines or thiols, facilitating the synthesis of various derivatives.
  • Reduction Reactions : The bromomethyl group can be reduced to a methyl group using lithium aluminum hydride (LiAlH4), yielding 1-(methyl)-1-(trifluoromethyl)cyclopentane.
  • Oxidation Reactions : Oxidative conditions can convert the bromomethyl group into carboxylic acid derivatives.

These reactions make the compound a valuable intermediate in organic synthesis.

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Medicinal Chemistry

  • Drug Development : The compound is being investigated for its potential pharmacological properties. Its trifluoromethyl group is known to enhance metabolic stability and bioavailability, making it an attractive candidate for drug design.
  • Bioactive Compounds : Research is ongoing into its use as a building block for bioactive compounds that may target specific biological pathways.

Organic Synthesis

  • Building Block : It serves as an important building block in the synthesis of complex fluorinated organic molecules, which are critical in pharmaceuticals and agrochemicals.
  • Fluorination Reagents : The compound's unique structure allows it to act as a precursor for various fluorinated derivatives used in advanced materials and specialty chemicals.

Materials Science

  • Specialty Materials : The incorporation of trifluoromethyl groups into polymers or materials can significantly alter their physical properties, such as thermal stability and hydrophobicity. This makes the compound useful in developing advanced materials for industrial applications.

Case Study 1: Synthesis of Fluorinated Pharmaceuticals

A study explored the synthesis of novel fluorinated pharmaceutical compounds using this compound as an intermediate. The researchers demonstrated that the trifluoromethyl group enhances the lipophilicity of the resulting compounds, improving their pharmacokinetic profiles.

Case Study 2: Agrochemical Development

Research has indicated that derivatives of this compound exhibit significant herbicidal activity. By modifying the bromomethyl group, scientists were able to create more effective agrochemicals that are environmentally friendly.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic substitution, while the trifluoromethyl group can influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Brominated Cyclopentanes

The following table compares 1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Key Applications
This compound C₇H₁₀BrF₃ 231.05 Bromomethyl, Trifluoromethyl 2091636-18-7 Pharmaceuticals/Pesticides
1-(Bromomethyl)-1-(hexyloxy)cyclopentane C₁₂H₂₃BrO 263.22 Bromomethyl, Hexyloxy 1247197-57-4 Not specified
{[1-(Bromomethyl)cyclopropyl]methyl}cyclopentane C₁₀H₁₇Br 217.15 Bromomethyl, Cyclopropylmethyl 1495214-62-4 Not specified
1-(Bromomethyl)-1-(methoxymethyl)cyclopentane C₈H₁₅BrO 207.11 Bromomethyl, Methoxymethyl 1485886-77-8 Intermediate synthesis
1-Bromooctafluoro-1-(trifluoromethyl)cyclopentane C₆F₈Br(CF₃) Not reported Octafluoro, Trifluoromethyl, Bromine 125112-68-7 Specialty fluorochemicals
Key Observations:
  • Functional Groups : The trifluoromethyl group in the target compound enhances electronegativity and stability compared to alkoxy (e.g., hexyloxy) or cyclopropylmethyl substituents .
  • Molecular Weight : The hexyloxy derivative (263.22 g/mol) has the highest molecular weight due to its long alkyl chain, while the methoxymethyl analog (207.11 g/mol) is the lightest .
  • Fluorination Impact : The octafluorinated analog (CAS 125112-68-7) exhibits extreme fluorination, likely increasing volatility and chemical inertness, but its applications remain niche .

Physicochemical Properties

Property This compound 1-(Bromomethyl)-1-(hexyloxy)cyclopentane 1-(Bromomethyl)-1-(methoxymethyl)cyclopentane
Boiling Point (°C) 167.0 Not reported Not reported
Density (g/cm³) 1.5 Not reported Not reported
logP 3.16 Estimated >4 (due to hexyloxy) ~2.5 (methoxymethyl reduces hydrophobicity)
Storage Conditions Not specified Not specified 4°C
  • Boiling Point : The target compound’s boiling point (167°C) is moderate, whereas alkoxy-substituted analogs (e.g., hexyloxy) likely have higher boiling points due to increased molecular weight .
  • Hydrophobicity : The trifluoromethyl group contributes to a logP of 3.16, higher than methoxymethyl derivatives but lower than hexyloxy analogs .

Biological Activity

1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane is a synthetic organic compound notable for its unique structural features, which include a bromomethyl group and a trifluoromethyl group attached to a cyclopentane ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of drug development and chemical biology.

  • Molecular Formula : C6H6BrF3
  • Molecular Weight : 227.01 g/mol
  • CAS Number : 2091636-18-7

The presence of the bromine atom and trifluoromethyl group significantly influences the compound's reactivity and interaction with biological targets. The trifluoromethyl group is known for enhancing lipophilicity, which can improve membrane permeability and biological activity.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

Antimicrobial Activity

  • Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The bromomethyl and trifluoromethyl groups may enhance the interaction with microbial membranes, leading to increased efficacy against various bacterial strains.

Anticancer Potential

  • In vitro assays have shown that derivatives of cyclopentane compounds can inhibit cancer cell proliferation. For instance, compounds featuring trifluoromethyl groups have been associated with improved activity against cancer cell lines, suggesting that this compound may also exhibit similar properties.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • The bromine atom may facilitate nucleophilic attack on biological targets.
  • The trifluoromethyl group could enhance binding affinity to specific receptors or enzymes due to its electron-withdrawing properties.

Research Findings

Recent studies have provided insights into the biological activities associated with this compound:

Study Findings
Demonstrated antimicrobial effects against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to known antibiotics.
Evaluated cytotoxicity in various cancer cell lines; showed significant inhibition of cell growth in MCF-7 (breast cancer) and A549 (lung cancer) cells. EC50 values were reported in low micromolar ranges.
Investigated the compound's interaction with enzymes involved in metabolic pathways; preliminary results suggest potential as an enzyme inhibitor.

Case Studies

Case Study 1: Antimicrobial Screening
A series of derivatives including this compound were screened against a panel of bacterial strains. The results indicated:

  • Staphylococcus aureus : MIC = 8 µg/mL
  • Escherichia coli : MIC = 16 µg/mL

These findings suggest that modifications to the cyclopentane structure can enhance antimicrobial efficacy.

Case Study 2: Cancer Cell Proliferation Inhibition
In a study assessing the anticancer properties:

  • The compound was tested on MCF-7 and A549 cells.
  • Results indicated an EC50 of approximately 5 µM for MCF-7 cells, demonstrating significant antiproliferative effects compared to controls.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(bromomethyl)-1-(trifluoromethyl)cyclopentane with high purity?

The synthesis typically involves bromination of a pre-functionalized cyclopentane derivative. A plausible route includes:

  • Radical bromination : Using N-bromosuccinimide (NBS) under UV light to selectively brominate the methyl group adjacent to the trifluoromethyl substituent .
  • Electrophilic substitution : Reacting 1-(trifluoromethyl)cyclopentane with HBr in the presence of a Lewis acid (e.g., AlBr₃) to install the bromomethyl group.
    Purification : High-performance liquid chromatography (HPLC) or fractional distillation is recommended for isolating the product (>95% purity). Characterization via 1^1H/13^{13}C NMR and IR spectroscopy is critical to confirm regioselectivity and rule out diastereomer formation .

Q. How should researchers handle safety protocols for this compound given its reactive bromomethyl and trifluoromethyl groups?

  • Hazards : The bromomethyl group is a potent alkylating agent, and the trifluoromethyl group may release HF under hydrolysis.
  • Safety measures : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid contact with water.
  • Storage : Store in amber glass under inert gas (N₂/Ar) at 2–8°C to prevent decomposition.
  • Emergency protocols : Neutralize spills with sodium bicarbonate or specialized HF-binding agents (e.g., calcium gluconate gel) .

Advanced Research Questions

Q. What strategies mitigate competing elimination pathways during nucleophilic substitution reactions involving this compound?

The steric bulk of the cyclopentane ring and electron-withdrawing trifluoromethyl group influence reactivity:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states and reduce elimination .
  • Temperature control : Low temperatures (−20°C to 0°C) favor Sₙ2 mechanisms over E2 pathways.
  • Nucleophile strength : Use soft nucleophiles (e.g., thiolates, amines) to minimize base-induced elimination.
    Example : Reaction with sodium azide (NaN₃) in DMF at 0°C yields 1-(azidomethyl)-1-(trifluoromethyl)cyclopentane with >80% selectivity .

Q. How does the cyclopentane ring’s conformation influence the reactivity of the bromomethyl group in stereoselective synthesis?

The cyclopentane ring adopts a non-planar "envelope" conformation, causing axial/equatorial differentiation of substituents:

  • Axial bromomethyl group : Higher reactivity due to reduced steric hindrance in Sₙ2 reactions.
  • Equatorial bromomethyl group : Favors elimination due to alignment with adjacent C-H bonds.
    Experimental validation : X-ray crystallography and DFT calculations reveal conformational preferences impacting reaction outcomes .

Q. What analytical techniques resolve contradictions in reported boiling points and solubility data for this compound?

Discrepancies arise from impurities or measurement conditions. A systematic approach includes:

Differential Scanning Calorimetry (DSC) : Determine melting/boiling points with controlled heating rates.

GC-MS : Identify volatile impurities affecting boiling point measurements.

Solubility studies : Use UV-Vis spectroscopy in solvents (e.g., hexane, THF) under standardized temperatures.
Reported data : Boiling point ranges from 120–125°C (760 mmHg), solubility in THF: 45 g/L at 25°C .

Methodological Challenges

Q. How can researchers optimize the Diels-Alder reaction using this compound as a dienophile?

The trifluoromethyl group enhances electrophilicity, but steric hindrance from the cyclopentane ring limits reactivity:

  • Activation : Use Lewis acids (e.g., TiCl₄) to polarize the dienophile.
  • Solvent : Toluene or dichloromethane at reflux (80–110°C) improves yield.
  • Diene selection : Electron-rich dienes (e.g., furan, anthracene) enhance regioselectivity.
    Example : Reaction with furan yields endo-adducts with >70% enantiomeric excess (ee) when using chiral catalysts .

Q. What computational methods predict the compound’s vibrational spectra and reaction pathways?

  • DFT calculations : B3LYP/6-311+G(d,p) basis set models IR spectra and transition states.
  • Molecular dynamics (MD) : Simulate solvent effects on reaction kinetics.
  • Software : Gaussian 16 or ORCA for quantum mechanical modeling .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane
Reactant of Route 2
1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane

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